molecular formula C19H27N3O2 B2652008 1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one CAS No. 2197351-38-3

1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one

Cat. No.: B2652008
CAS No.: 2197351-38-3
M. Wt: 329.444
InChI Key: DHGCOLBSDXMSOR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one is a synthetic compound known for its diverse applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one involves several chemical reactions, including cyclopropanation, nucleophilic substitution, and condensation reactions. Typical starting materials include cyclopropylamine, 3-methylpyridine, and piperidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and the use of catalysts to drive the reactions efficiently.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves using continuous flow reactors, automated monitoring systems, and advanced purification techniques like column chromatography and crystallization. Safety measures are also implemented to handle potentially hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

  • Oxidation: Commonly reacts with oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Can be reduced using agents like lithium aluminum hydride.

  • Substitution: Undergoes nucleophilic and electrophilic substitution reactions, often facilitated by halide ions or other nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

  • Catalysts: Palladium on carbon (Pd/C), platinum oxide.

Major Products

The reactions typically yield a range of products, depending on the conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, 1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one is studied for its potential biological activities, including enzyme inhibition and receptor binding properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections. It is also used in drug development as a lead compound for designing new pharmaceuticals.

Industry

Industrially, it is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it may bind to certain enzymes, inhibiting their activity and altering metabolic pathways. This interaction is often mediated by the unique structural features of the compound, such as its cyclopropyl and pyrrolidinone moieties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-3-one: Shares structural similarities but has different reactivity.

  • 1-Cyclopropyl-3-(4-{[(2-methylpyridin-3-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one: Differing position of the methyl group affects its chemical behavior.

Uniqueness

What sets 1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one apart is its specific structural arrangement, which provides distinct reactivity patterns and biological activities. This uniqueness makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-cyclopropyl-3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14-3-2-9-20-18(14)24-13-15-6-10-21(11-7-15)17-8-12-22(19(17)23)16-4-5-16/h2-3,9,15-17H,4-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGCOLBSDXMSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3CCN(C3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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